N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a 7-methoxy-substituted benzofuran core and a unique amide side chain featuring a furan-2-yl, hydroxyl, and methylpropyl group. The hydroxyl and methoxy groups may enhance solubility, while the furan and benzofuran rings could influence binding interactions with biological targets.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(21,10-13-6-4-8-23-13)11-19-17(20)15-9-12-5-3-7-14(22-2)16(12)24-15/h3-9,21H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQRFZLUKLWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a benzofuran carboxylic acid derivative under specific conditions. For example, the reaction may involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, especially at the 2-position, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
- N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) : Features a 7-methoxybenzyl substituent and an N-methoxy-N-methyl amide side chain.
- Naphtho[2,1-b]furan-2-yl derivatives (e.g., compounds 7a,b, 8, 10) : Contain bulkier naphthofuran moieties instead of benzofuran and lack hydroxyl groups in the side chain.
Key Differences:
- Hydrophilicity: The hydroxyl group in the target compound’s side chain may improve aqueous solubility relative to non-hydroxylated analogs like compound 22 .
- Amide Side Chain Flexibility : The target’s branched methylpropyl group introduces steric effects absent in linear side chains (e.g., compound 22).
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide, a compound within the benzofuran family, has garnered attention for its diverse biological activities, particularly in cancer treatment and other therapeutic areas. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 285.34 g/mol. Its structure features a furan ring, a benzofuran moiety, and a carboxamide functional group, which are crucial for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H19NO3 |
| Molecular Weight | 285.34 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
This compound has been evaluated for its anticancer potential across various studies. In vitro studies have shown promising results against several cancer cell lines.
In Vitro Studies
- Cell Line Activity : The compound demonstrated significant antiproliferative activity against multiple human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), A549 (lung), HT-29 (colon), and MCF-7 (breast) cells.
Comparative Analysis
A comparative analysis of the compound with related derivatives highlighted its superior activity due to specific substitutions on the benzofuran ring. For instance:
- Derivative 6a was found to be threefold more active than 6e against A549 cells.
- The presence of methoxy groups at the 3′ and 2′ positions significantly enhanced potency compared to the para-methoxy isomer .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cell proliferation and survival.
Other Biological Activities
Beyond anticancer effects, preliminary studies suggest that this compound may exhibit additional biological activities, including:
- Antimicrobial Activity : Potential efficacy against bacterial strains and fungi.
- Anti-inflammatory Effects : Modulation of inflammatory pathways in vitro.
Study Example 1: Antiproliferative Effects
In a study evaluating various benzofuran derivatives, this compound was shown to have an increased potency when compared to other structural analogs. The study emphasized the importance of substituent positioning on the benzofuran ring in enhancing biological activity .
Study Example 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the compound's action revealed that it activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
